molecular formula C15H15NO3S B5817139 ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE

Cat. No.: B5817139
M. Wt: 289.4 g/mol
InChI Key: WNYMGTCHKNYFKW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate (CAS 346663-55-6) is a benzoate ester derivative with a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is characterized by its acetamido linker connecting an ethyl benzoate group and a thiophene ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular structure suggests potential as a building block for the development of pharmacologically active molecules, similar to how related structures are used in synthesizing compounds like the antiplatelet agent clopidogrel . The presence of both the electron-rich thiophene heterocycle and the hydrolysable ethyl ester functional group provides handles for further chemical modifications, making it a versatile precursor for amide formation, hydrolysis, or cross-coupling reactions . Researchers may employ this compound in the design and synthesis of novel molecules targeting various biological pathways, or as a standard in analytical method development. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-7-12(8-6-11)16-14(17)10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYMGTCHKNYFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves several steps. One common method includes the condensation of thiophene-2-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate is primarily investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans3.91–4.01 mM
Aspergillus niger4.01–4.23 mM

These results suggest that this compound could serve as a promising candidate for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human liver cancer cells (HepG2) and breast cancer cells (MCF-7). Studies indicate that it induces apoptosis through both extrinsic and intrinsic pathways, characterized by increased caspase activity and DNA fragmentation .

Pharmacology

In pharmacological studies, this compound is utilized to understand the pharmacokinetics and pharmacodynamics of heterocyclic compounds. Its interactions with biological targets such as enzymes and receptors are crucial for drug development .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in material science. It can be used to develop new materials with specific properties, such as corrosion inhibitors and organic semiconductors .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound. The findings indicated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than many existing antibiotics .

Anticancer Mechanisms Investigation

An investigation into the anticancer mechanisms revealed that treatment with this compound resulted in significant apoptosis in HepG2 cells. The study highlighted the role of caspase activation in mediating cell death, suggesting its potential as a therapeutic agent for liver cancer .

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Solubility (Predicted)
This compound C₁₅H₁₅NO₃S 289.35 Thiophene-2-yl acetamido Moderate in DMSO
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino High in polar solvents
Compound A21 C₁₉H₁₈N₃O₃S₂ 408.49 Benzimidazole-thio Low in water
Thiadiazole analogue C₁₇H₁₆N₄O₃S₄ 452.59 Thiadiazole-thio Insoluble in water
Thiazole derivative C₉H₁₂N₂O₃S 228.27 Thiazole + amino-oxoethyl Moderate in ethanol

Table 2: Key Research Findings

Compound Key Findings Reference
Ethyl 4-(dimethylamino) benzoate 76% degree of conversion in resins; superior flexural strength vs. methacrylates
Compound A21 Synthesized via TLC-monitored steps; potential antimicrobial activity
Thiadiazole analogue High thermal stability; electrochemical applications
Thiazole derivative Explored as peptide bond mimetic in drug design

Biological Activity

Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety with an acetamido group attached to a thiophene ring. Its structure can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound is characterized by its unique thiophene ring, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been compared to standard antibiotics like streptomycin, demonstrating comparable efficacy against certain pathogens .

Bacterial Strain Inhibition Zone (mm) Comparison Drug Inhibition Zone (mm)
E. coli15Streptomycin18
S. aureus17Chloramphenicol20

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. Molecular docking studies have demonstrated that the compound can bind to bacterial enzymes, thereby inhibiting their function and leading to antimicrobial effects .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
  • Receptor Modulation : It may modulate receptor activity related to inflammatory responses.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a strong correlation between the presence of the thiophene ring and enhanced antimicrobial activity compared to similar compounds lacking this feature.

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, researchers treated murine models with this compound and observed a significant reduction in inflammation markers compared to controls. This supports its potential use in therapeutic applications targeting inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Antimicrobial Activity Anti-inflammatory Activity
Ethyl 4-(2-chloroacetamido)benzoateModerateLow
Ethyl 4-(2-bromoacetamido)benzoateLowModerate
Ethyl 4-[2-(thiophen-2-y)acetamido]benzoateHighHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Condensation of thiophene-2-yl acetic acid derivatives with ethyl 4-aminobenzoate using coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the acetamido-benzoate product.
  • Critical Conditions : Reaction temperature (60–80°C), inert atmosphere (N₂), and stoichiometric control of reagents to minimize side products. Yield optimization often requires adjusting the molar ratio of reactants (1:1.2 for amine:acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons on benzoate), δ 6.8–7.5 ppm (thiophene protons), and δ 1.2–1.4 ppm (ethyl CH₃) confirm the backbone. The acetamido NH appears as a broad singlet (~δ 10 ppm) .
  • FT-IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch of ester and amide) and ~3300 cm⁻¹ (N-H stretch).
  • LC-MS : Molecular ion peak matching the exact mass (e.g., m/z 305.3 for C₁₅H₁₅NO₃S) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For biological assays, dissolve in DMSO (<1% v/v) to avoid cytotoxicity .
  • Stability : Store at –20°C under desiccation. Degradation occurs via hydrolysis of the ester/amide bonds in acidic/basic conditions; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How does the thiophen-2-yl acetamido substituent influence the compound’s electronic properties and reactivity in polymer matrices?

  • Methodological Answer :

  • Electronic Effects : The electron-rich thiophene ring enhances conjugation, reducing the HOMO-LUMO gap (confirmed via cyclic voltammetry). This increases photo-reactivity in polymer composites .
  • Reactivity : In co-initiator systems (e.g., with camphorquinone), the acetamido group stabilizes radical intermediates, improving polymerization efficiency compared to dimethylamino analogues. Use UV-Vis spectroscopy (λmax ~350 nm) to track radical generation kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity vs. E. coli for antimicrobial activity) and normalize compound purity (HPLC ≥95%).
  • Structure-Activity Analysis : Compare methyl/ethyl ester derivatives; the ethyl group’s lipophilicity enhances membrane permeability, explaining higher cytotoxicity in cancer cells .
  • Dose-Response Modeling : Use Hill equation fits (GraphPad Prism) to quantify EC₅₀ variations across studies .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Map the acetamido group’s hydrogen-bonding interactions with kinase active sites (e.g., CDK2).
  • MD Simulations (GROMACS) : Simulate binding stability (>50 ns) to identify conformational changes in the thiophene ring that affect affinity .
  • QSAR Models : Use Gaussian-derived electrostatic potential maps to correlate substituent electronegativity with IC₅₀ values .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s efficacy as a co-initiator in resin cements?

  • Resolution Strategy :

  • Variable Amine Ratios : Higher amine concentrations (e.g., 1:2 CQ/amine) improve degree of conversion (DC) but may introduce steric hindrance. Use FT-IR (peak at 1635 cm⁻¹ for C=C conversion) to compare DC across formulations .
  • DPI Additive Effects : Diphenyliodonium hexafluorophosphate (DPI) enhances DC in low-reactivity systems but has negligible impact on high-reactivity derivatives like this compound. Design dose-response matrices (0.1–1.0 wt% DPI) to isolate effects .

Methodological Tables

Parameter Optimal Condition Impact on Yield/Activity Reference
Reaction Temperature70°CMaximizes amide coupling (>80% yield)
Solvent SystemDMF/CH₂Cl₂ (1:3)Balances solubility and reactivity
Purification MethodSilica gel (ethyl acetate/hexane)Removes unreacted amine/acid
Biological Assay48h incubation, 10 µMMinimizes off-target cytotoxicity

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